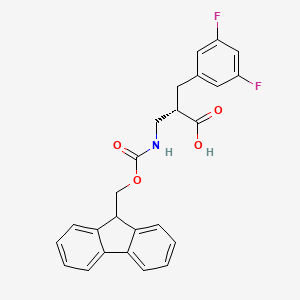
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the 3,5-difluorobenzyl group adds unique chemical properties, making it valuable in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Deprotection and Purification: The final compound is obtained by removing the Fmoc protecting group using a mild base such as piperidine. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Peptide Bond Formation: The amino and carboxyl groups of the compound are reactive sites for peptide bond formation, making it suitable for peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and 3,5-difluorobenzyl bromide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Peptide Synthesis: Coupling reagents like HATU or EDCI are used in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and peptides containing the this compound residue.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins
Biology
The compound is utilized in biological research to study protein-protein interactions and enzyme-substrate specificity. The presence of the 3,5-difluorobenzyl group can influence the binding affinity and selectivity of peptides.
Medicine
In medicinal chemistry, this compound is employed in the design of peptide-based drugs. The fluorine atoms can improve the pharmacokinetic properties of the drugs, such as metabolic stability and membrane permeability.
Industry
The compound finds applications in the pharmaceutical industry for the development of novel therapeutics. It is also used in the production of diagnostic tools and biochemical assays.
Wirkmechanismus
The mechanism of action of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its incorporation into peptides and proteins. The 3,5-difluorobenzyl group can interact with specific molecular targets, influencing the activity and function of the peptides. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the peptides to their targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(s)-3-amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a single fluorine atom at the para position.
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid: Similar structure but with fluorine atoms at the ortho and para positions.
Fmoc-(s)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of two fluorine atoms at the meta positions of the benzyl group. This specific substitution pattern can significantly influence the chemical and biological properties of the compound, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C25H21F2NO4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI-Schlüssel |
CCEZGZLOWYHHLS-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



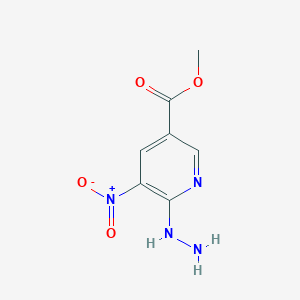


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
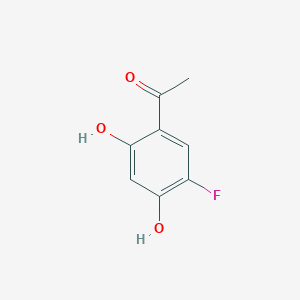
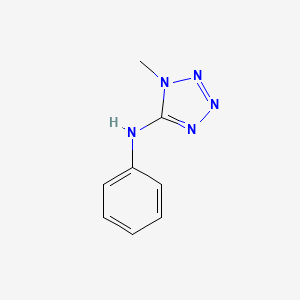
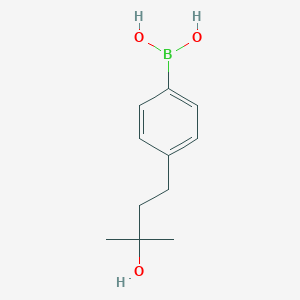

![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)

![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
